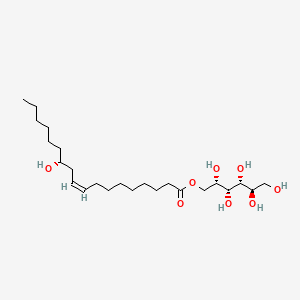
D-Glucitol mono(12-hydroxyoleate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glucitol mono(12-hydroxyoleate): is an ester derived from D-glucitol (also known as sorbitol) and 12-hydroxyoleic acid. This compound is notable for its amphiphilic properties, making it useful in various applications, including as a surfactant and emulsifier. The molecular formula of D-Glucitol mono(12-hydroxyoleate) is C24H46O8 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-Glucitol mono(12-hydroxyoleate) can be synthesized through esterification reactions. One common method involves the reaction of D-glucitol with 12-hydroxyoleic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions with an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of D-Glucitol mono(12-hydroxyoleate) often involves continuous flow reactors to ensure consistent product quality and yield. The use of immobilized enzymes, such as lipases, can also be employed to catalyze the esterification process, offering a more environmentally friendly and efficient production method .
Analyse Chemischer Reaktionen
Types of Reactions: D-Glucitol mono(12-hydroxyoleate) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The ester bond can be reduced to yield the corresponding alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary and secondary alcohols.
Substitution: Formation of new ester or amide derivatives.
Wissenschaftliche Forschungsanwendungen
D-Glucitol mono(12-hydroxyoleate) has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.
Biology: Employed in the formulation of biocompatible materials for drug delivery systems.
Medicine: Investigated for its potential in creating stable emulsions for pharmaceutical formulations.
Industry: Utilized in the production of cosmetics and personal care products due to its emulsifying properties.
Wirkmechanismus
The mechanism of action of D-Glucitol mono(12-hydroxyoleate) primarily involves its amphiphilic nature, allowing it to reduce surface tension and stabilize emulsions. The compound interacts with both hydrophilic and hydrophobic molecules, facilitating the formation of micelles and other self-assembled structures. These properties are crucial in applications such as drug delivery, where the compound can encapsulate hydrophobic drugs and enhance their solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
D-Glucitol (Sorbitol): A sugar alcohol used as a sweetener and humectant.
12-Hydroxyoleic Acid: A fatty acid with hydroxyl functionality, used in the synthesis of various esters.
D-Glucitol di(12-hydroxyoleate): An ester with two 12-hydroxyoleic acid moieties, offering different amphiphilic properties.
Uniqueness: D-Glucitol mono(12-hydroxyoleate) is unique due to its specific balance of hydrophilic and hydrophobic regions, making it particularly effective as an emulsifier and surfactant.
Eigenschaften
CAS-Nummer |
83707-54-4 |
|---|---|
Molekularformel |
C24H46O8 |
Molekulargewicht |
462.6 g/mol |
IUPAC-Name |
[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] (Z,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C24H46O8/c1-2-3-4-11-14-19(26)15-12-9-7-5-6-8-10-13-16-22(29)32-18-21(28)24(31)23(30)20(27)17-25/h9,12,19-21,23-28,30-31H,2-8,10-11,13-18H2,1H3/b12-9-/t19-,20-,21+,23-,24-/m1/s1 |
InChI-Schlüssel |
HFXGNTFMIMBHFO-FLBNFWFRSA-N |
Isomerische SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O |
Kanonische SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


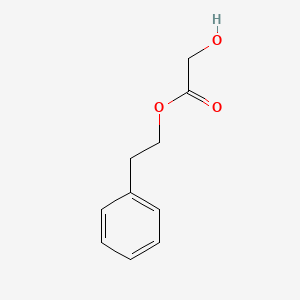
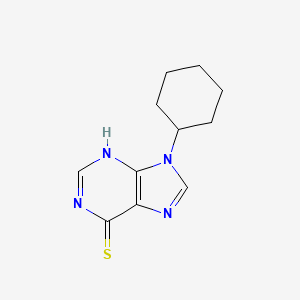

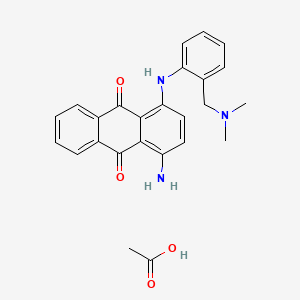
![Dicyclopenta[cd,jk]pyrene](/img/structure/B15184370.png)
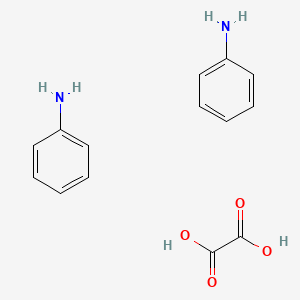



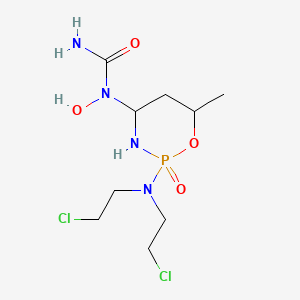
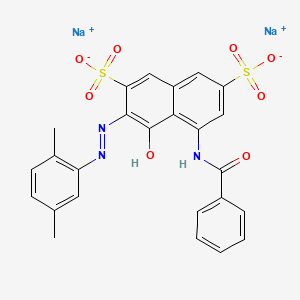
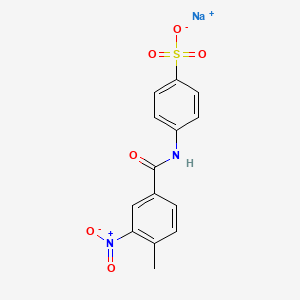
![1-Butyl-5-[[4-(2-chlorobenzoyl)-2-nitrophenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile](/img/structure/B15184417.png)
![2-[4-(3-bromo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate](/img/structure/B15184425.png)
